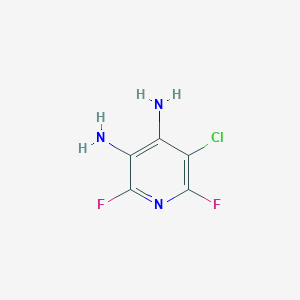![molecular formula C10H12OS B11911400 7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11911400.png)
7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that contains a thiophene ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde typically involves the condensation of appropriate starting materials. One common method involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with a methylating agent to introduce the methyl group at the 7-position. This is followed by formylation to introduce the aldehyde group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
Oxidation: 7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid.
Reduction: 7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-methanol.
Substitution: 7-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde.
Scientific Research Applications
7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde.
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbohydrazide: Similar structure but with a carbohydrazide group instead of an aldehyde.
Uniqueness
7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
7-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12OS/c1-7-3-2-4-8-5-9(6-11)12-10(7)8/h5-7H,2-4H2,1H3 |
InChI Key |
MYSYBLFORNAPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1SC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b][1,8]naphthyridine](/img/structure/B11911330.png)
![3-Methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B11911353.png)




![Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride](/img/structure/B11911392.png)







